4-Iodobenzamide

Catalog No.
S703984
CAS No.
3956-07-8
M.F
C7H6INO
M. Wt
247.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodobenzamide

CAS Number

3956-07-8

Product Name

4-Iodobenzamide

IUPAC Name

4-iodobenzamide

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)I

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I

Precursor in Organic Synthesis:

4-Iodobenzamide acts as a valuable precursor for the synthesis of various other chemicals. Due to the presence of the reactive iodine atom, it readily undergoes chemical reactions to form new compounds. This property makes it a versatile building block in the creation of more complex molecules. For instance, it can be used to synthesize benzamides with diverse functionalities, which are important in medicinal chemistry and materials science []. Additionally, it can serve as a starting material for the production of iodinated contrast agents, used in medical imaging techniques like X-rays and CT scans.

Research Tool in Medicinal Chemistry:

Derivatives of 4-Iodobenzamide, like N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, have been explored for their potential binding affinity to specific biological targets such as sigma-2 receptors in the brain []. These receptors are involved in various physiological processes, and understanding their function could potentially aid in the development of novel therapeutic agents for neurological disorders [].

Reference Material:

4-Iodobenzamide is an organic compound with the molecular formula C₇H₆INO. It features a benzene ring substituted with an iodine atom at the para position and an amide group. This compound is notable for its role in various chemical and biological applications, particularly in medicinal chemistry and imaging studies. Its structural properties contribute to its reactivity and interactions with biological systems.

, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the formation of amines or other functional groups.
  • Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules, often utilized in synthesizing pharmaceuticals.
  • Oxidation: The amide group can be oxidized under specific conditions, leading to the formation of carboxylic acids or other derivatives.

4-Iodobenzamide exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential applications in:

  • Imaging and Targeted Therapy: Research indicates that 4-iodobenzamide can be labeled with radioactive isotopes for use in imaging techniques such as positron emission tomography (PET) .
  • Anticancer Activity: Some studies suggest that derivatives of 4-iodobenzamide may possess anticancer properties, although specific mechanisms are still under investigation .

Various methods have been developed for synthesizing 4-iodobenzamide:

  • Direct Halogenation: Benzamide can be iodinated using iodine monochloride or other iodine sources under controlled conditions.
  • Coupling Reactions: Starting from iodobenzene, it can be coupled with amine precursors through palladium-catalyzed reactions.
  • Functional Group Transformations: Other synthetic routes involve converting existing functional groups on benzene derivatives into the desired amide structure.

4-Iodobenzamide finds applications across multiple fields:

  • Pharmaceuticals: Used as a precursor in the synthesis of various drugs.
  • Imaging Agents: Employed in radiopharmaceuticals for diagnostic imaging.
  • Research Tool: Utilized in biochemical studies to understand receptor interactions and cellular processes.

Interaction studies of 4-iodobenzamide have shown that it can bind to specific biological targets, including:

  • Receptors: Studies indicate that it interacts with certain receptors involved in cellular signaling pathways.
  • Proteins: The compound has been shown to react with proteins, potentially influencing their activity and stability .

These interactions are crucial for understanding its pharmacological effects and optimizing its use in therapeutic applications.

Several compounds share structural similarities with 4-iodobenzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-IodobenzamideIodine at ortho positionDifferent reactivity due to steric factors
3-IodobenzamideIodine at meta positionVaries in biological activity
4-BromobenzamideBromine instead of iodineGenerally less reactive than iodinated analogs
N-Hydroxy-4-iodobenzamideHydroxyl group additionEnhanced reactivity towards biomolecules

4-Iodobenzamide's unique positioning of the iodine atom contributes to its distinct reactivity and biological activity compared to these similar compounds. Its applications in imaging and pharmaceuticals further distinguish it within this class of compounds.

XLogP3

2

LogP

1.99 (LogP)

UNII

E96ZLM2247

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3956-07-8

Wikipedia

4-iodobenzamide

Dates

Modify: 2023-08-15

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